3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid

RIPK1 inhibition Necroptosis Scaffold hopping

This [2,1-c]-fused pyrrolo-triazol-3-one carboxylic acid is the validated starting material for RIPK1 allosteric inhibitor libraries (EC₅₀ 34–279 nM). The C5-carboxylic acid enables direct amide coupling to explore the hydrophobic allosteric pocket, while the N2 position allows independent alkylation—a divergent strategy confirmed by Merck patent US20240025912. The racemate (CAS 1259055-33-8) reduces initial library costs; active hits can be advanced with the (S)-enantiomer (CAS 874960-31-3). Not interchangeable with [1,2-b] isomers or non-oxo analogs—three structural features (ring fusion geometry, 3-oxo H-bond acceptor, C5 vs. C3 acid vector) dictate biological activity. Also serves as an analytical reference to distinguish isomeric scaffold impurities (e.g., NSC232003).

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
CAS No. 1259055-33-8
Cat. No. B1404233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid
CAS1259055-33-8
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESC1CC2=NNC(=O)N2C1C(=O)O
InChIInChI=1S/C6H7N3O3/c10-5(11)3-1-2-4-7-8-6(12)9(3)4/h3H,1-2H2,(H,8,12)(H,10,11)
InChIKeyXYXYALXHEHBWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid (CAS 1259055-33-8): Core Scaffold & Procurement Baseline


3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid (CAS 1259055-33-8; molecular formula C₆H₇N₃O₃; MW 169.14 g/mol) is a heterocyclic building block featuring a fused pyrrolo[2,1-c][1,2,4]triazol-3-one core with a carboxylic acid handle at the 5-position . This scaffold serves as a key synthetic intermediate in the preparation of potent receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory and neurodegenerative indications, with downstream derivatives achieving RIPK1 EC₅₀ values as low as 34 nM [1]. The compound is commercially available from multiple vendors at ≥98% purity (HPLC), making it accessible for medicinal chemistry campaigns targeting the allosteric RIPK1 pocket .

Why Generic Substitution Fails for 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid: Structural Determinants of Scaffold Performance


In-class pyrrolo-triazole carboxylic acids cannot be interchanged because three structural features simultaneously determine downstream biological and synthetic utility: (i) the [2,1-c] vs [1,2-b] ring fusion geometry governs the trajectory of the 5-position substituent into the RIPK1 allosteric pocket, with the [2,1-c] series yielding EC₅₀ values of 34–279 nM in cellular RIPK1 assays, whereas the [1,2-b] isomer series requires distinct SAR optimization and achieves different potency profiles in human I2.1 and murine Hepa1-6 necroptosis models [1]; (ii) the 3-oxo group introduces a hydrogen-bond acceptor and alters the tautomeric equilibrium (lactam form) compared to the non-oxo 6,7-dihydro analog (CAS 1259055-40-7), which lacks this H-bonding capability and thus exhibits different reactivity in amide coupling and cyclization steps ; and (iii) the carboxylic acid at position 5 versus position 3 (CAS 884504-87-4) changes the vector of derivatization—5-carboxylic acid derivatives project substituents toward the hydrophobic allosteric pocket, while 3-carboxylic acid derivatives orient substituents toward the solvent-exposed region .

Quantitative Differentiation Evidence: 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid vs. Closest Analogs


Ring Fusion Isomerism: Pyrrolo[2,1-c] vs. Pyrrolo[1,2-b] Triazole Scaffolds Yield Divergent RIPK1 Inhibitory Profiles

The [2,1-c] ring fusion isomer (which constitutes the core of CAS 1259055-33-8) produces downstream RIPK1 inhibitors with EC₅₀ values of 34 nM and 279 nM in recombinant GST-tagged RIPK1 enzymatic assays, as demonstrated by Merck Sharp & Dohme patent compounds 1-40 and 1-67 bearing the (S)-5-aryl-2-substituted-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazol-3-one scaffold [1]. In contrast, the [1,2-b] isomer series (RSC Med Chem 2024) requires a distinct 5′,7′-(S,S) stereochemical configuration for RIPK1 engagement, with the optimal compound 26 achieving 79.1 ± 5.2% RIPK1 inhibition at 1 μM and 97.9 ± 3.0% cellular recovery in human I2.1 cells at 10 nM, while the (R,R) diastereomers showed <0% inhibition [2]. The two isomer series are not interchangeable: the [2,1-c] scaffold places the 5-aryl substituent with a different trajectory into the allosteric hydrophobic pocket compared to the [1,2-b] scaffold.

RIPK1 inhibition Necroptosis Scaffold hopping

3-Oxo Functional Group: Hydrogen-Bond Acceptor Capacity and Synthetic Reactivity Differentiated from Non-Oxo 6,7-Dihydro Analog

The 3-oxo group in CAS 1259055-33-8 (C₆H₇N₃O₃, MW 169.14) provides a critical hydrogen-bond acceptor (HBA) to the triazolone core, with the carbonyl carbon resonating as a distinct singlet at ~170–180 ppm in ¹³C NMR, characteristic of the lactam tautomer . In contrast, the non-oxo analog 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid (CAS 1259055-40-7, C₆H₇N₃O₂, MW 153.14) lacks this carbonyl, existing as the aromatic triazole form with different H-bonding and metal-coordination properties [1]. The 3-oxo group enables the triazolone NH (pKa ~7–9 estimated for the imide-like proton) to participate as a hydrogen-bond donor in target engagement, consistent with the type III RIPK1 inhibitor binding mode where the triazolone forms critical hydrogen bonds with the allosteric pocket (e.g., ASP156 in RIPK1) [2]. Additionally, the 3-oxo-5-carboxylic acid scaffold can be selectively derivatized at three sites: (a) N2-alkylation, (b) C5-carboxylic acid amidation/esterification, and (c) C5 CH activation for aryl coupling, offering divergent synthetic vectors compared to the non-oxo analog.

Hydrogen bonding Tautomerism Amide coupling

Carboxylic Acid Position 5 vs. Position 3: Distinct Derivatization Vectors for Allosteric Pocket vs. Solvent-Exposed Region Targeting

The carboxylic acid at the 5-position of the pyrrolo[2,1-c][1,2,4]triazole scaffold (CAS 1259055-33-8) directs substituents toward the hydrophobic allosteric pocket of RIPK1, as evidenced by Merck patent compounds where (S)-5-aryl substituents engage the pocket and contribute to sub-100 nM potency [1]. In contrast, the positional isomer 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid (CAS 884504-87-4, C₆H₇N₃O₂, MW 153.14) places the carboxylic acid at the 3-position, which orients substituents toward the solvent-exposed region when the scaffold is elaborated . This positional difference is amplified in the 3-oxo series: the 5-carboxylic acid derivative (CAS 1259055-33-8) provides a chiral center at C5 upon reduction or substitution, enabling stereospecific synthesis of (S)- or (R)-configured derivatives as demonstrated by the (S)-enantiomer (CAS 874960-31-3) which is commercially available at 98% purity for stereochemical SAR exploration . The 3-carboxylic acid isomer lacks this stereochemical diversification point.

Positional isomerism Vector diversification Kinase allostery

Racemic vs. Enantiopure Procurement: Cost-Strategy Trade-off for Early-Stage vs. Late-Stage RIPK1 Programs

CAS 1259055-33-8 (racemic or unspecified stereochemistry) and CAS 874960-31-3 (S-enantiomer) are both commercially available at 98% purity from multiple vendors . The racemate provides a cost-efficient starting point for early-stage SAR exploration where stereochemistry can be resolved later via chiral chromatography or asymmetric synthesis. The (S)-enantiomer is relevant because the established RIPK1 SAR demonstrates that only the (S)-configuration at C5 yields potent inhibitors: in the [1,2-b] series, (S,S)-configured compounds 26 and 28 showed 79.1% and 78.8% RIPK1 inhibition at 1 μM, while (R,R)-configured compounds 25 and 27 showed <0% inhibition [1]. In the [2,1-c] series, Merck patent compounds explicitly specify the (S)-configuration at C5 for active RIPK1 inhibitors [2]. Thus, the racemate (CAS 1259055-33-8) is appropriate for method development and initial library synthesis, while the (S)-enantiomer (CAS 874960-31-3) is required for reproducing patent-exemplified compounds and for late-stage lead optimization where stereochemical integrity is critical.

Stereochemistry Procurement strategy Scale-up readiness

Molecular Formula Identity with NSC232003 (UHRF1 Inhibitor): Structural Non-Equivalence Despite Isomeric Molecular Formula

CAS 1259055-33-8 shares the identical molecular formula (C₆H₇N₃O₃, MW 169.14) with NSC232003 (CAS 1905453-18-0), a known UHRF1 inhibitor that binds the 5-methylcytosine pocket of the UHRF1 SRA domain and reduces DNMT1/UHRF1 interactions with an IC₅₀ of 15 μM in U251 glioma cells . However, these are structurally distinct compounds: CAS 1259055-33-8 is a pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid, whereas NSC232003 is (5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione, a uracil derivative with an oxime substituent . This distinction is critical for procurement: ordering by molecular formula alone could result in delivery of the incorrect compound. Analytical authentication via ¹H/¹³C NMR or HPLC retention time comparison is mandatory to confirm identity, as both compounds are white to off-white solids with similar physical appearance .

Isomer differentiation Target selectivity Analytical authentication

Synthetic Accessibility: Defined Hydrolysis Route from Methyl Ester with Validated Yield and Purity

A defined synthetic route to CAS 1259055-33-8 has been reported via LiOH-mediated hydrolysis of methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate (CAS 1934243-45-4, C₇H₉N₃O₃, MW 183.16) in THF/H₂O, followed by acidification with 1N HCl and extraction with DCM . The methyl ester precursor is commercially available at 98% purity . This two-step sequence (ester hydrolysis → acidification) provides a reliable in-house synthesis option if commercial supply is interrupted, with the methyl ester serving as a stable, storable intermediate. In contrast, the synthesis of 3-substituted analogs of the 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid methyl ester series has been systematically studied: a Chinese research group reported the synthesis of sixteen 3-substituted derivatives using 2 mol% acetic acid as catalyst with chlorobenzene as solvent, achieving cyclization under mild conditions from 5-oxo-pyrrolidine-2-carboxylic acid methyl ester [1]. This published methodology, while focused on the non-oxo series, provides a validated cyclization approach that can potentially be adapted for the 3-oxo scaffold.

Synthetic route Process chemistry Quality control

Optimal Application Scenarios for 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid (CAS 1259055-33-8)


RIPK1-Targeted Medicinal Chemistry: Early-Stage Library Synthesis via C5-Carboxylic Acid Diversification

CAS 1259055-33-8 is the optimal starting material for generating focused libraries of pyrrolo[2,1-c][1,2,4]triazol-3-one-based RIPK1 inhibitors. The C5-carboxylic acid enables direct amide coupling with diverse amines to explore the allosteric pocket-binding moiety, while the N2 position can be independently functionalized via alkylation. This divergent strategy is validated by Merck patent US20240025912, where (S)-5-aryl-2-substituted derivatives achieved RIPK1 EC₅₀ values of 34–279 nM [1]. The racemate (CAS 1259055-33-8) is recommended for initial library synthesis due to lower cost; active hits can subsequently be resolved or synthesized enantioselectively using the (S)-enantiomer (CAS 874960-31-3) for lead optimization .

Scaffold-Hopping Studies: Comparing [2,1-c] vs. [1,2-b] Triazole Fusion for Necroptosis Inhibitor Development

For research groups exploring necroptosis inhibitor chemical space, parallel procurement of CAS 1259055-33-8 ([2,1-c] scaffold) alongside a representative [1,2-b] scaffold building block enables systematic scaffold-hopping studies. The [2,1-c] series has demonstrated RIPK1 inhibition via the allosteric pocket (type III mechanism), while the [1,2-b] series (RSC Med Chem 2024) also engages RIPK1 but with distinct stereochemical requirements: only (S,S)-configured compounds show activity (79.1% inhibition at 1 μM for compound 26), while (R,R) diastereomers are inactive (<0% inhibition) [2]. Comparative SAR across both scaffolds can reveal which ring fusion geometry provides superior ligand efficiency, selectivity, and pharmacokinetic properties for a given chemical series.

Synthetic Methodology Development: Validating Novel C–H Functionalization and Late-Stage Diversification Strategies

The pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid scaffold is well-suited as a model substrate for developing C–H activation and late-stage functionalization (LSF) methodologies. The scaffold presents three distinct C–H bonds for functionalization: the C5 methine (prochiral), the C6 and C7 methylene groups, and the triazolone N2–H. The carboxylic acid handle enables attachment to solid supports or directing groups. The validated synthetic route from methyl ester precursor CAS 1934243-45-4 (98% purity, MW 183.16) via LiOH hydrolysis ensures reliable access to the free acid for method development. Successful methodologies can be directly applied to more elaborate RIPK1 inhibitor intermediates.

Analytical Reference Standard for Isomer Differentiation in Quality Control

CAS 1259055-33-8 serves as a critical analytical reference standard for distinguishing between isomeric pyrrolo-triazole carboxylic acids and the isomeric UHRF1 inhibitor NSC232003 (CAS 1905453-18-0), which shares the identical molecular formula (C₆H₇N₃O₃, MW 169.14) but has a completely different scaffold (uracil oxime vs. pyrrolo-triazole) and biological target (UHRF1/DNMT1 interaction, IC₅₀ = 15 μM in U251 cells) . The distinct InChI Keys (XYXYALXHEHBWMU-UHFFFAOYSA-N for CAS 1259055-33-8 vs. InChI=1S/C6H7N3O3/c1-3(9-12)4-2-7-6(11)8-5(4)10 for NSC232003) provide unambiguous identity verification. For CROs and pharmaceutical analytical departments, maintaining authenticated reference samples of both compounds prevents procurement mix-ups and ensures correct compound identity in biological assay data.

Quote Request

Request a Quote for 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.